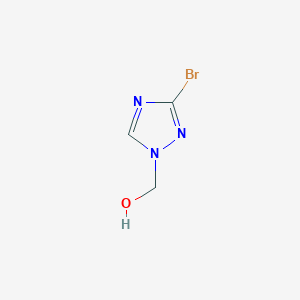

(3-bromo-1H-1,2,4-triazol-1-yl)methanol

Description

Properties

IUPAC Name |

(3-bromo-1,2,4-triazol-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3O/c4-3-5-1-7(2-8)6-3/h1,8H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLFYCKYTUCQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Organolithium Intermediates and Carboxylation

A representative multi-step synthetic route adapted from a patent describing preparation of 1-methyl-1H-1,2,4-triazole-3-methyl derivatives can be outlined as follows:

| Step | Reaction Description | Key Reagents and Conditions | Outcome |

|---|---|---|---|

| 1. N-Alkylation of 1,2,4-triazole | React 1,2,4-triazole with chloromethane in the presence of potassium hydroxide and ethanol under reflux | 1,2,4-triazole, KOH, ethanol, chloromethane, reflux | Formation of 1-methyl-1H-1,2,4-triazole |

| 2. Lithiation and Bromination | Dissolve 1-methyl-1H-1,2,4-triazole in THF, cool, add n-butyllithium or LDA, then add dibromomethane | THF, n-BuLi or LDA, dibromomethane, low temperature | 5-bromo-1-methyl-1H-1,2,4-triazole |

| 3. Carboxylation | Treat the bromo-triazole intermediate with LDA and bubble CO₂ at low temperature | LDA, CO₂, THF, -78°C | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid |

| 4. Esterification | React the carboxylic acid with methanol and thionyl chloride | Methanol, SOCl₂, 20-35°C | 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylate methyl ester |

| 5. Reduction or Debromination | Hydrogenate with Pd/C and DBU under H₂ atmosphere or reduce with zinc powder in acetic acid | Pd/C, DBU, MeOH, H₂, 25-35°C or Zn, AcOH | 1-methyl-1H-1,2,4-triazole-3-methyl formate (hydroxymethyl derivative) |

This sequence can be adapted to produce (3-bromo-1H-1,2,4-triazol-1-yl)methanol by controlling the substitution pattern and functional group transformations appropriately. For example, the bromine is introduced at the 3-position via lithiation and electrophilic bromination, while the hydroxymethyl group can be formed by carboxylation followed by reduction of the carboxyl group to the hydroxymethyl group.

Alternative Synthesis via N1-Alkylation of Triazole

Another approach involves direct N1-alkylation of 1H-1,2,4-triazole with a suitable bromo-substituted alkyl precursor, such as bromomethyl derivatives, under basic conditions:

- Reaction of 1H-1,2,4-triazole with bromo-substituted alcohols or bromomethyl ketones in the presence of a base (e.g., potassium carbonate) in solvents like acetone or acetonitrile.

- This method allows direct introduction of the (3-bromo-1H-1,2,4-triazol-1-yl)methanol structure or its precursors.

- Yields can be improved by optimizing reaction conditions and purification steps.

Continuous Flow and Sustainable Methods

Recent advances include continuous flow synthesis for related triazolyl acetic acids, which can be adapted for hydroxymethyl derivatives:

- Use of metal-free condensation reactions under flow conditions for efficient and selective synthesis.

- Avoidance of chromatography and isolation steps, leading to higher yields and safer handling of reactive intermediates.

- Hydrogenation steps for reduction of esters to hydroxymethyl groups are performed under mild conditions (1-1.5 bar H₂, 20-25°C) with Pd/C catalysts.

Comparative Data Table of Key Reaction Parameters

| Step | Reagents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation | 1,2,4-triazole, KOH, chloromethane, ethanol | Reflux (ca. 78°C) | Several hours | Not specified | Formation of methylated triazole |

| Lithiation & Bromination | n-BuLi or LDA, dibromomethane, THF | -78°C to 0°C | 1-2 hours | High (not specified) | Controlled lithiation and bromination |

| Carboxylation | LDA, CO₂, THF | -78°C to RT | 2 hours | 75.7% (example) | Formation of carboxylic acid intermediate |

| Esterification | Methanol, thionyl chloride | 20-60°C | 5 hours | 92.3% (example) | Conversion to methyl ester |

| Reduction | Pd/C, DBU, H₂, MeOH | 25-35°C, 0.1-0.3 MPa H₂ | 3-4 hours | 99% (related compound) | Debromination and reduction to hydroxymethyl |

Research Findings and Observations

- The lithiation and electrophilic substitution steps require strict temperature control (-78°C) to avoid side reactions and ensure regioselectivity at the 3-position of the triazole ring.

- Carboxylation with CO₂ is efficient and scalable, yielding high purity carboxylic acid intermediates suitable for further functionalization.

- Esterification with thionyl chloride in methanol proceeds smoothly with high yield and purity, facilitating downstream reduction steps.

- Hydrogenation or zinc reduction methods effectively convert brominated esters or acids to hydroxymethyl derivatives, enabling access to (3-bromo-1H-1,2,4-triazol-1-yl)methanol or closely related compounds.

- Continuous flow methods offer advantages in safety, yield, and environmental impact, particularly for scale-up production of triazole derivatives.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-1H-1,2,4-triazol-1-yl)methanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Coordination Reactions: It can act as a ligand, forming coordination complexes with transition metals.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives, including (3-bromo-1H-1,2,4-triazol-1-yl)methanol, have been extensively studied for their antimicrobial properties. They exhibit efficacy against a range of pathogens due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is particularly relevant in the development of antifungal agents.

Anticancer Potential

Research indicates that triazole compounds possess anticancer properties by modulating various biological pathways. Studies have shown that (3-bromo-1H-1,2,4-triazol-1-yl)methanol can inhibit tumor growth and induce apoptosis in cancer cells. The compound's bromine substituent enhances its reactivity and potential interaction with biological targets.

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may offer neuroprotective benefits. The compound has been investigated for its potential to mitigate oxidative stress and inflammation in neurodegenerative diseases.

Agricultural Applications

Fungicides

The compound's antifungal properties make it a candidate for use in agricultural fungicides. Its ability to disrupt fungal growth can help in the management of crop diseases, thereby improving yield and food security. The structural features of (3-bromo-1H-1,2,4-triazol-1-yl)methanol allow for modifications that enhance its efficacy as a pesticide.

Plant Growth Regulators

Research has also explored the use of triazole compounds as plant growth regulators. They can influence plant physiology by altering hormonal balances, leading to improved growth and resistance to environmental stresses.

Material Science

Synthesis of Functional Materials

(3-bromo-1H-1,2,4-triazol-1-yl)methanol is utilized in the synthesis of novel functional materials. Its unique chemical structure allows for the incorporation into polymers and other materials with specific desired properties. This versatility is advantageous in developing materials for electronics and coatings.

Catalysis

The compound serves as a catalyst or catalyst precursor in various chemical reactions. Its ability to coordinate with metal ions can facilitate diverse catalytic processes, making it valuable in organic synthesis and industrial applications.

Case Studies and Research Findings

| Application Area | Key Findings | References |

|---|---|---|

| Antimicrobial | Effective against Candida species; inhibits ergosterol synthesis | |

| Anticancer | Induces apoptosis in breast cancer cells; potential for drug development | |

| Agricultural Fungicide | Demonstrated efficacy against Fusarium species; enhances crop yield | |

| Material Science | Used in developing polymer-based sensors; improves mechanical properties |

Mechanism of Action

The mechanism of action of (3-bromo-1H-1,2,4-triazol-1-yl)methanol involves its interaction with specific molecular targets. As a ligand, it can form coordination complexes with transition metals, influencing their reactivity and stability . In biological systems, it may inhibit enzymes or interact with receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

(a) Positional Isomers: 3-Bromo-1H-1,2,4-triazol-5-yl Derivatives

- (3-Bromo-1H-1,2,4-triazol-5-yl)methanol (CAS 23164-67-2 ): This isomer differs in the placement of the hydroxymethyl group (5-position vs. 1-position).

- Impact on Bioactivity : Positional isomerism significantly influences pharmacological profiles. For example, fluorinated triazole derivatives with substitutions at the 1-position exhibit enhanced antifungal activity compared to 5-position analogues .

(b) Non-Brominated Analogues

- (1H-1,2,4-Triazol-1-yl)methanol: The parent compound lacks the bromine substituent. It serves as a key intermediate in synthesizing hexahydropyrimidine derivatives . Its lower molecular weight (115.11 g/mol vs. 194.03 g/mol for the brominated analogue) results in higher solubility in polar solvents like methanol .

- [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol (CAS 868755-55-9 ): This derivative features a phenyl ring, increasing hydrophobicity. It is used in materials science and drug design due to its extended π-system and hydrogen-bonding capacity.

Brominated Triazole Derivatives with Complex Substituents

- 3-(3-Bromo-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic Acid (CAS 676348-39-3 ): This compound incorporates an adamantane moiety, enhancing metabolic stability and lipophilicity. Its molecular weight (326.19 g/mol) and steric bulk reduce solubility in aqueous media compared to (3-bromo-1H-1,2,4-triazol-1-yl)methanol.

- Ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate (CAS 774608-89-8 ): The ester group at the 3-position increases electrophilicity, making it a reactive intermediate for further functionalization.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Triazole Derivatives

Solubility and Reactivity

- Adamantane-containing derivatives (e.g., ) exhibit markedly lower solubility due to their rigid, bulky structures.

Biological Activity

(3-bromo-1H-1,2,4-triazol-1-yl)methanol is a triazole derivative that has garnered attention for its diverse biological activities. This compound's interactions with various biomolecules make it a significant subject of study in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of (3-bromo-1H-1,2,4-triazol-1-yl)methanol primarily involves its interaction with specific enzymes and proteins. Notably, it targets aromatase , an enzyme crucial in steroidogenesis. The nitrogen atoms in the triazole ring can bind to the iron in the heme group of aromatase, potentially inhibiting its activity and altering hormonal pathways.

Biochemical Pathways : Research indicates that triazole derivatives can influence various biological activities:

- Antiviral : Inhibition of viral replication.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Anticancer : Induction of apoptosis in cancer cells.

- Antimicrobial : Inhibition of bacterial and fungal growth.

Pharmacokinetics

The pharmacokinetic properties of (3-bromo-1H-1,2,4-triazol-1-yl)methanol are influenced by its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules. These properties enhance its absorption and bioavailability, making it a promising candidate for drug development.

Biological Activity Overview

Antimicrobial Activity

In a study assessing various triazole derivatives, (3-bromo-1H-1,2,4-triazol-1-yl)methanol demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics used as controls.

Anticancer Potential

Research focusing on the anticancer effects of triazole derivatives indicated that (3-bromo-1H-1,2,4-triazol-1-yl)methanol could induce cell cycle arrest and apoptosis in human cancer cell lines. This was attributed to its ability to generate reactive oxygen species (ROS), which are known to trigger apoptotic pathways .

Cellular Effects

At the cellular level, (3-bromo-1H-1,2,4-triazol-1-yl)methanol influences:

- Gene Expression : Alters the expression of genes involved in metabolic pathways.

- Cell Signaling : Modifies signaling pathways that regulate cell proliferation and survival.

Q & A

Basic: What are the standard synthetic routes for (3-bromo-1H-1,2,4-triazol-1-yl)methanol, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, brominated triazole derivatives can be prepared by reacting 1H-1,2,4-triazole with bromoacetate under reflux in ethanol, followed by recrystallization (Ethanol/Water, 1:2) to isolate the product . To optimize purity:

- Use stoichiometric control (e.g., 1:1 molar ratio of triazole to bromoalkyl reagents) to minimize side products.

- Employ column chromatography (e.g., chloroform or dichloromethane/methanol gradients) for purification .

- Monitor reaction progress via TLC and characterize intermediates using -/-NMR to confirm structural integrity .

Advanced: What mechanistic insights explain the regioselectivity of bromination in 1,2,4-triazole derivatives?

Methodological Answer:

Bromination at the 3-position of the triazole ring is influenced by electronic and steric factors. The electron-deficient nature of the triazole ring directs electrophilic bromination to the nitrogen-adjacent position. Key steps include:

- Electrophilic Attack : Bromine (Br) in acetic acid reacts with the triazole’s electron-rich nitrogen, forming a bromoiminium intermediate.

- Rearomatization : Deprotonation restores aromaticity, yielding the 3-bromo derivative .

- Kinetic Control : Lower temperatures (e.g., 0–5°C) favor selective monobromination, while higher temperatures risk overhalogenation .

Basic: Which spectroscopic techniques are critical for characterizing (3-bromo-1H-1,2,4-triazol-1-yl)methanol?

Methodological Answer:

- - and -NMR : Assign peaks to confirm the bromine substitution (e.g., downfield shifts for C-3 in -NMR) and hydroxymethyl group integrity ( ~3.8–4.2 ppm for CHOH) .

- FT-IR : Identify O–H stretching (~3200–3500 cm) and C–Br vibrations (~500–600 cm) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 208.99 for CHBrNO) .

Advanced: How can X-ray crystallography resolve structural ambiguities in brominated triazole derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts. Key parameters:

- Dihedral Angles : Measure the angle between triazole and adjacent substituents (e.g., 84.86° between triazole and benzene rings in related compounds) to assess planarity .

- Intermolecular Interactions : Identify weak hydrogen bonds (e.g., C–H⋯O) or halogen bonding (C–Br⋯N) that influence crystal packing .

- Thermal Expansion Analysis : Isobaric thermal expansion studies at RT vs. 150 K reveal lattice stability .

Advanced: How should researchers address contradictions in reaction yields when varying solvents or catalysts?

Methodological Answer:

Systematic analysis involves:

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of triazole, while protic solvents (e.g., methanol) may stabilize intermediates .

- Catalyst Optimization : Base catalysts (e.g., NaOAc) improve bromination efficiency by deprotonating intermediates .

- Kinetic Profiling : Use -NMR to track intermediate formation and identify rate-limiting steps .

- Statistical Design : Apply factorial design (e.g., DoE) to isolate variables (temperature, solvent, catalyst) affecting yield .

Basic: What biological screening strategies are recommended for evaluating antimicrobial activity?

Methodological Answer:

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines) .

- Structure-Activity Relationship (SAR) : Compare activity of brominated derivatives to non-halogenated analogs to assess bromine’s role .

- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced: How does the hydroxymethyl group influence the compound’s reactivity in further derivatization?

Methodological Answer:

The –CHOH group enables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.